molecular formula C10H10N2O3S B12991151 2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide

2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B12991151
M. Wt: 238.27 g/mol
InChI Key: IBLAREDBYJWPAJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C10H10N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a methylsulfonyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . For example, hydrolysis of this compound can lead to the formation of corresponding phenoxy acids . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have been studied for their potential therapeutic properties . Additionally, it is utilized in the development of novel chemotherapeutic agents due to its diverse biological activities . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of the cyano and methylsulfonyl groups allows the compound to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. the exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as N-cyanoacetamides . These compounds share a common cyanoacetamide structure but differ in their substituents. For example, 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a similar compound that has been synthesized using different reagents and conditions . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

2-cyano-N-(4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C10H10N2O3S/c1-16(14,15)9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

IBLAREDBYJWPAJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC#N

Origin of Product

United States

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